3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS No.: 1782049-04-0
Cat. No.: VC12037570
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1782049-04-0 |
|---|---|
| Molecular Formula | C8H6BrN3O2 |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-4-6(9)7-10-2-5(8(13)14)3-12(7)11-4/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | DFRWGPVVTLLTDT-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=C(C=NC2=C1Br)C(=O)O |
| Canonical SMILES | CC1=NN2C=C(C=NC2=C1Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is C₈H₆BrN₃O₂, with a molecular weight of 256.06 g/mol. Its IUPAC name reflects the substitution pattern: a bromine atom at position 3, a methyl group at position 2, and a carboxylic acid moiety at position 6 (Figure 1). The planar pyrazolo[1,5-a]pyrimidine scaffold enables π-π stacking interactions, while the electron-withdrawing bromine and carboxylic acid groups enhance reactivity toward nucleophilic and electrophilic agents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1782049-04-0 |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
| SMILES | CC1=NN2C=C(C=NC2=C1Br)C(=O)O |
| InChIKey | DFRWGPVVTLLTDT-UHFFFAOYSA-N |
The carboxylic acid group at position 6 allows derivatization via esterification or amidation, making the compound a pivotal intermediate for generating bioactive analogs .
Synthetic Routes and Optimization
Cyclocondensation Strategies
The primary synthesis involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For example, β-enaminones react with 3-aminopyrazoles under microwave-assisted conditions to form the pyrazolo[1,5-a]pyrimidine core, followed by bromination and carboxylation . This method achieves regioselectivity and yields exceeding 70%, as confirmed by NMR and X-ray crystallography .
Oxidative Functionalization
An alternative approach involves oxidizing 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde using sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) in aqueous medium at 50°C. This one-pot oxidation converts the aldehyde to a carboxylic acid with a 76.7% yield . Adjusting stoichiometric ratios (150% molar excess of oxidants) optimizes conversion efficiency .
Table 2: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Advantage |
|---|---|---|---|
| Cyclocondensation | β-enaminones, microwave | >70% | Regioselective framework |
| Oxidation | NaClO₂, H₂O₂, 50°C, 1 h | 76.7% | Scalable, one-pot protocol |
Chemical Reactivity and Derivative Synthesis
The compound’s reactivity is dominated by three functional groups:
-
Bromine at C3: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.
-
Methyl at C2: Provides steric bulk, influencing binding affinity in biological targets.
-
Carboxylic Acid at C6: Enables generation of esters, amides, and acyl hydrazides for pharmacokinetic optimization .
Notably, the carboxylic acid can be converted to acyl chlorides using thionyl chloride, facilitating peptide conjugation or prodrug development. Derivatives with fluorophores (e.g., p-methoxyphenyl groups) exhibit 44% quantum yields, suggesting applications in bioimaging .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound inhibits kinases and phosphodiesterases due to its ability to mimic ATP’s purine motif. Molecular docking studies suggest that the bromine atom occupies hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic residues .
Fluorescence Applications
Derivatives with electron-donating substituents exhibit large Stokes shifts (≥100 nm) and solvent-dependent emission, enabling their use as pH-sensitive probes .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituents | Key Property |
|---|---|---|
| 3-Formylpyrazolo[1,5-a]pyrimidine | CHO at C3 | Fluorescent probe |
| 2-Methyl-6-carboxylic acid | CH₃, COOH at C2, C6 | Anticancer lead |
| 3-Carboxylic acid | COOH at C3 | Enzyme inhibitor |
The bromine atom in 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid enhances electrophilicity compared to non-halogenated analogs, improving target binding in kinase assays .
Future Directions and Challenges
While preclinical data are promising, key challenges include:
-
Solubility Optimization: The carboxylic acid’s polarity limits blood-brain barrier penetration. Prodrug strategies (e.g., ethyl ester formulation) are under investigation.
-
Toxicology Profiling: Acute toxicity studies in murine models are needed to establish safety margins.
-
Target Identification: Proteomic screens using affinity-based probes could elucidate novel biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume